molecular formula C10H13ClN2O B1489156 2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol CAS No. 1492159-40-6

2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol

Cat. No.: B1489156
CAS No.: 1492159-40-6
M. Wt: 212.67 g/mol
InChI Key: YTJWSYKBCCNTNA-UHFFFAOYSA-N
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Description

2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(3-aminoazetidin-1-yl)methyl]-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-8-1-2-10(14)7(3-8)4-13-5-9(12)6-13/h1-3,9,14H,4-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJWSYKBCCNTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, including its effects on cell growth, apoptosis induction, and receptor interactions. The goal is to present a comprehensive overview of the research findings related to this compound.

Structure

The molecular structure of this compound can be described as follows:

  • Azetidine ring: A four-membered saturated heterocyclic ring containing one nitrogen atom.
  • Chlorophenol moiety: A phenolic group substituted with a chlorine atom at the para position.

This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related compounds such as p-methylaminophenol (p-MAP) have shown that they can inhibit cell growth and induce apoptosis in cancer cell lines, including HL60 and MCF-7. The mechanism involves the scavenging of free radicals and modulation of apoptotic pathways .

Table 1: Comparison of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
p-MAPHL6015Induces apoptosis, inhibits growth
4-HPRMCF-710Antioxidant, anticancer activity
This compoundTBDTBDTBD

Receptor Interaction

The compound has potential interactions with histamine receptors, particularly the Histamine H4 receptor (H4R). H4R antagonists are known to play roles in various physiological processes, including immune response modulation and neurotransmission. The selectivity of H4R antagonists can lead to therapeutic applications in conditions like tinnitus .

Antioxidant Activity

Similar compounds have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS), which may contribute to their overall biological effects. The antioxidant activity can reduce oxidative stress in cells, thereby protecting against cellular damage and promoting cell survival .

Study on Apoptosis Induction

In a recent study investigating the apoptosis-inducing capabilities of structurally similar compounds, it was found that substitution patterns significantly influence biological activity. Compounds with electron-donating groups exhibited enhanced apoptotic effects in cancer cells. The study highlighted the importance of further exploring the structure-activity relationship (SAR) for this compound to optimize its therapeutic potential .

Histamine Receptor Binding Assay

A binding assay conducted on various histamine receptor subtypes revealed that compounds similar to this compound showed promising results in selectively inhibiting H4R. This selectivity is crucial for developing targeted therapies with reduced side effects compared to non-selective agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.